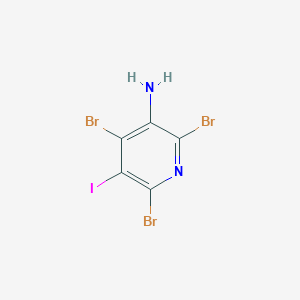

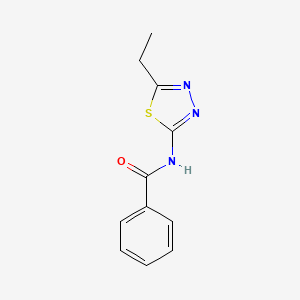

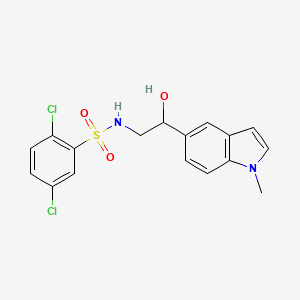

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMTB is a small molecule that belongs to the thiazole family and has been identified as a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.

科学的研究の応用

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives exhibit interesting applications as supramolecular gelators. Research by Yadav and Ballabh (2020) has shown that these derivatives can form gels in ethanol/water and methanol/water mixtures, demonstrating good stability and low minimum gelator concentration. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π and S⋯O interactions, which are crucial for their self-assembly into helical structures or 2D hydrogen-bonded networks (Yadav & Ballabh, 2020).

Antiviral Activities

Hebishy et al. (2020) describe a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant anti-avian influenza virus activity. This highlights the potential of such compounds in developing antiviral agents, particularly against the H5N1 subtype, with several synthesized compounds displaying substantial viral reduction (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant Additives for Lubricating Oils

Amer et al. (2011) explored the synthesis of new thiazoles as antioxidant additives for Egyptian lubricating oils. This study underscores the relevance of such compounds in enhancing the oxidative stability of lubricants, which is vital for prolonging the service life of mechanical systems (Amer, Hassan, Moawad, & Shaker, 2011).

Fluorescent Properties

Research on excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole by Padalkar et al. (2011) reveals applications in developing novel fluorescent materials. These compounds exhibit dual emission characteristics and high thermal stability, making them suitable for various optical applications (Padalkar et al., 2011).

Anticancer Activities

Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines. This study highlights the potential of thiazole and benzamide derivatives in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

特性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYVFBAUVZNPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

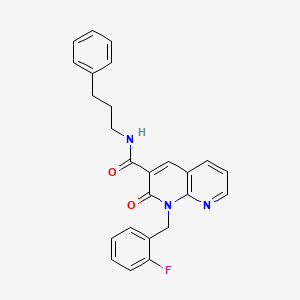

![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)

![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2441042.png)

![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)

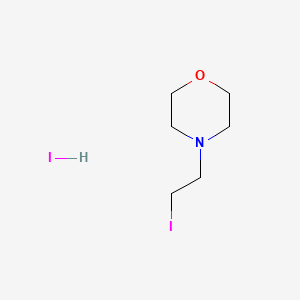

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)

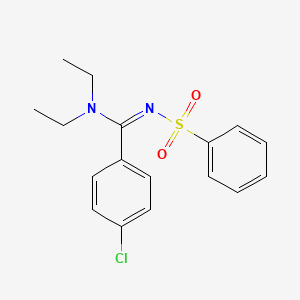

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole](/img/structure/B2441050.png)

![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)